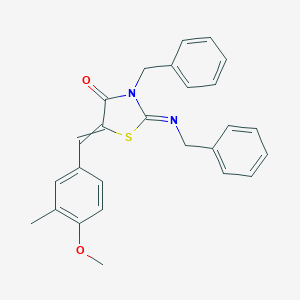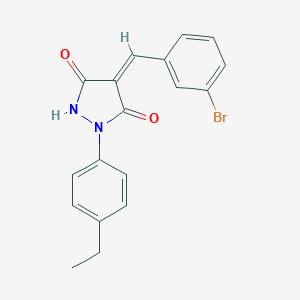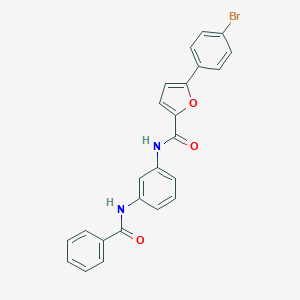![molecular formula C17H17NO2S2 B327269 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is a derivative of benzothiazole, characterized by the presence of an ethoxy-phenoxy group and an ethylsulfanyl linkage. Its molecular formula is C17H17NO3S, and it has a molecular weight of 315.4 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves a series of chemical reactions. The process typically begins with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with 4-ethoxyphenol and sodium hydride to produce 2-(4-ethoxyphenoxy)benzoic acid. The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The ethoxy-phenoxy and ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Chemistry: The compound’s unique structure makes it an interesting subject for further research in synthetic chemistry and material science.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that the compound may have anticancer properties by inhibiting the growth of cancer cells.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The exact mechanism of action of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, its ability to inhibit acetylcholinesterase suggests a potential mechanism for treating neurodegenerative diseases like Alzheimer’s.
相似化合物的比较
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-[2-(4-Hydroxy-phenoxy)-ethylsulfanyl]-benzothiazole: Contains a hydroxy group, which may alter its reactivity and biological activity.
2-[2-(4-Chloro-phenoxy)-ethylsulfanyl]-benzothiazole: The presence of a chloro group can significantly impact its chemical and biological properties.
属性
分子式 |
C17H17NO2S2 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC 名称 |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H17NO2S2/c1-2-19-13-7-9-14(10-8-13)20-11-12-21-17-18-15-5-3-4-6-16(15)22-17/h3-10H,2,11-12H2,1H3 |
InChI 键 |
KTSFHQHWIHOTLC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
规范 SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B327188.png)
![4-{4-[Isopentyl(methyl)amino]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B327192.png)
![isopropyl 4-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B327194.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)
![1-Amino-3-(3-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B327197.png)
![2,4-Dianilino-6-{2-[4-(dimethylamino)phenyl]vinyl}-5-nitropyrimidine](/img/structure/B327200.png)

![butyl 3-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B327202.png)
![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B327203.png)
![2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B327204.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327205.png)


